

Technical Support Center: BPH-1358

Bioavailability & Formulation

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Compound of Interest

Compound Name: BPH-1358 free base

CAS No.: 5352-53-4

Cat. No.: B1667478

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Status: Operational Topic: Overcoming Poor Bioavailability of **BPH-1358 Free Base** Ticket ID: BPH-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The BPH-1358 Solubility Paradox

You are likely encountering a "brick dust" phenomenon.^[1] BPH-1358 (NSC 50460) is a rigid bis-amidine molecule.^[1] While it exhibits potent dual inhibition of FPPS (Farnesyl Diphosphate Synthase) and UPPS (Undecaprenyl Diphosphate Synthase), its free base form suffers from high crystal lattice energy and high lipophilicity (LogP > 4).

This guide addresses the critical failure mode: Dissolution-Limited Absorption. In its free base form, BPH-1358 precipitates in aqueous biological fluids before it can permeate the gut wall, leading to low and variable bioavailability.

Module 1: The Salt Selection (Primary Protocol)

The Issue: The free base of BPH-1358 is a flat, planar molecule that stacks efficiently in the solid state, resisting dissolution. The Fix: Protonation. Amidines are strong bases (pKa ~11–12).^[1] You must disrupt the crystal lattice using a counter-ion.^[1]

Recommended Salt: Methanesulfonate (Mesylate)

The methanesulfonate salt is the literature standard for BPH-1358 to achieve therapeutic exposure in murine models (MRSA/Cryptosporidium).[1]

Protocol: Conversion to Mesylate Salt

- Dissolution: Dissolve **BPH-1358 free base** in a minimal volume of warm methanol or ethanol.
- Acid Addition: Add 2.05 equivalents of methanesulfonic acid (MsOH) dropwise.[1] (Note: BPH-1358 is a bis-amidine; it has two protonation sites).
- Precipitation: Cool the solution to 4°C. If no precipitate forms, add diethyl ether as an anti-solvent.
- Filtration: Collect the salt by vacuum filtration and dry under vacuum at 40°C.



Technical Insight: The mesylate counter-ion breaks the planar stacking of the bis-amidine rings, significantly increasing water solubility compared to the free base.

Module 2: Formulation Engineering (Liquid Vehicles)

If you must use the free base, or if the salt alone is insufficient for your specific PK requirements, you must use an engineered vehicle.[1] Simple saline or PBS will result in immediate precipitation.[1]

Option A: Cyclodextrin Complexation (IV/IP/Oral)

Best for: Maximizing aqueous solubility without organic cosolvents.[1]

Protocol:

- Vehicle Prep: Prepare a 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) solution in sterile saline.[1]
- Stock Solution: Dissolve BPH-1358 in 100% DMSO at 6.2 mg/mL.
- Complexation: Slowly add the DMSO stock (10% final volume) to the SBE- β -CD vehicle (90% final volume) with constant vortexing.
 - Final Composition: 10% DMSO / 90% (20% SBE- β -CD in Saline).[1][2]
 - Target Concentration: ~0.62 mg/mL.[1][2]

Option B: Lipid-Based Delivery (Oral Gavage Only)

Best for: Enhancing lymphatic transport and avoiding gastric precipitation.[1]

Protocol:

- Stock: Dissolve BPH-1358 in DMSO at high concentration (e.g., 20 mg/mL).
- Emulsification: Add DMSO stock (10%) to Corn Oil (90%).
- Processing: Sonicate at 40°C for 15 minutes until clear.
 - Warning: Do not use this for IV administration.

Visualizing the Solution

The following diagram illustrates the decision logic for BPH-1358 formulation based on your target administration route.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: Formulation Decision Matrix for BPH-1358. Blue nodes indicate chemical modification; Green nodes indicate vehicle engineering.[1]

Module 3: Troubleshooting & FAQs

Q1: My suspension clogs the gavage needle. What is happening? A: You are likely using the free base in a standard aqueous buffer (PBS/Saline).[1] The "brick dust" nature of BPH-1358 causes rapid crystal growth (Ostwald ripening) in water.

- Fix: Switch to the Methanesulfonate salt. If you must use free base, you cannot use a purely aqueous vehicle.[1] Use 0.5% Methylcellulose + 0.1% Tween 80 to stabilize the suspension, or switch to the Corn Oil vehicle described in Module 2.

Q2: I see high variability in PK data between mice. A: This is classic dissolution-rate limited absorption (BCS Class II).[1]

- Cause: Gastric pH variability in mice affects the protonation state of the bis-amidine.[1]
- Fix: Standardize the vehicle to 20% SBE- β -CD. The cyclodextrin encapsulates the hydrophobic drug, making absorption independent of gastric pH.[1]

Q3: Can I use HCl instead of Methanesulfonic acid? A: HCl salts of bis-amidines often have a "common ion effect" in the stomach (high Cl⁻ concentration) which can suppress solubility.[1]

Methanesulfonate (Mesylate) is preferred because the organic counter-ion often disrupts the crystal lattice more effectively and is less sensitive to dietary chloride levels.[1]

Comparative Data: Solubility Profile



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References

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